molecular formula C13H14N2 B1601557 3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carbonitrile CAS No. 56062-59-0

3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carbonitrile

Cat. No.: B1601557
CAS No.: 56062-59-0
M. Wt: 198.26 g/mol
InChI Key: BOHSMHNKEIRAEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzyl-3-azabicyclo[310]hexane-1-carbonitrile is a heterocyclic compound characterized by a bicyclic structure containing a nitrogen atom and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carbonitrile typically involves cyclization reactions. One common method is the cyclopropanation of maleimides with N-tosylhydrazones, catalyzed by palladium. This reaction provides high yields and diastereoselectivities . Another approach involves the cyclization of 1,5- and 1,6-enynes using transition metal catalysis .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the use of scalable cyclopropanation reactions and transition metal-catalyzed processes suggests potential for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitrile group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbon adjacent to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium azide (NaN₃) and organolithium reagents can be employed.

Major Products

    Oxidation: Products may include ketones or carboxylic acids.

    Reduction: The primary product is the corresponding amine.

    Substitution: Substituted derivatives of the original compound.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C₁₃H₁₄N₂ and a molecular weight of approximately 198.264 g/mol. Its structure features a nitrogen atom integrated into a bicyclic framework, with a benzyl group attached to the nitrogen and a carbonitrile functional group at the first carbon of the bicyclic structure. This unique arrangement contributes to its distinctive chemical properties and potential biological activities .

Pharmaceutical Development

One of the primary applications of 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carbonitrile is in pharmaceutical development . The compound's structural features allow it to serve as a precursor for synthesizing various derivatives that may exhibit biological activity, including potential therapeutic agents .

Potential Biological Activities

Research indicates that derivatives of this compound can possess significant pharmacological properties, which may include:

  • Antimicrobial Activity : Compounds derived from this compound have shown promise in inhibiting bacterial growth.
  • CNS Activity : The bicyclic structure may contribute to neuroactive properties, potentially useful in treating neurological disorders.

Synthetic Applications

The compound is also valuable in organic synthesis , particularly for creating complex molecular architectures. Several synthetic pathways have been developed to produce this compound, including:

  • Base-Promoted Reactions : Utilizing base-promoted intramolecular addition reactions to create highly substituted aza-bicycles .
  • Reduction Reactions : Selective reduction of carbonyl groups in related compounds can yield 3-benzyl-3-azabicyclo[3.1.0]hexane derivatives .

Recent studies have highlighted various applications and synthesis methods involving this compound:

  • Synthesis Methodologies : Research has focused on developing efficient synthetic methodologies for creating derivatives from 3-benzyl-3-azabicyclo[3.1.0]hexane, emphasizing its versatility as a synthetic intermediate .
  • Biological Evaluations : Experimental evaluations have been conducted to assess the biological activities of synthesized derivatives, demonstrating their potential as lead compounds for drug development .

Mechanism of Action

The mechanism of action of 3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The bicyclic structure allows it to fit into binding sites, where it can inhibit enzyme activity or modulate receptor function. The nitrile group can form hydrogen bonds or coordinate with metal ions, enhancing its binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carbonitrile is unique due to the presence of both a benzyl group and a nitrile group, which enhance its chemical reactivity and potential for biological interactions. These features make it a valuable compound for research and development in various scientific fields.

Biological Activity

3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carbonitrile is a bicyclic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₄N₂, with a molecular weight of approximately 198.264 g/mol. The compound features a benzyl group attached to a nitrogen atom within a bicyclic framework, along with a carbonitrile functional group (-C≡N) at the first carbon of the bicyclic structure. This specific arrangement contributes to its distinctive chemical properties and potential biological activities .

Target of Action

The compound acts on various biological targets, particularly in the central nervous system (CNS). It has been identified as an effective reuptake inhibitor for neurotransmitters such as serotonin, norepinephrine, and dopamine .

Biochemical Pathways

The interaction of this compound with cytochrome P450 enzymes suggests that it may influence drug metabolism and the pharmacokinetics of other compounds .

Neuropharmacological Effects

Research indicates that this compound exhibits significant neuropharmacological effects, including:

  • Reuptake Inhibition : It effectively inhibits the reuptake of key neurotransmitters, which can enhance mood and cognitive functions.
  • Cell Signaling Modulation : The compound influences various signaling pathways, impacting gene expression and cellular metabolism .

Antimicrobial Properties

Preliminary studies suggest that derivatives of 3-benzyl-3-azabicyclo[3.1.0]hexane may exhibit antimicrobial activity, although specific data on this activity remain limited .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Neurotransmitter Reuptake : A study demonstrated that 1-aryl-substituted derivatives of 3-azabicyclo[3.1.0]hexane are efficient reuptake inhibitors for serotonin, norepinephrine, and dopamine, indicating their potential as antidepressants .
  • Enzyme Interaction Analysis : The compound was shown to interact with cytochrome P450 enzymes, influencing drug metabolism pathways and suggesting implications for pharmacology .

Comparison with Related Compounds

Compound NameMolecular FormulaUnique Features
3-Azabicyclo[3.1.0]hexaneC₇H₁₃NLacks benzyl and carbonitrile groups
2-Carboxy-3-benzyl-3-azabicyclo[3.1.0]hexaneC₁₃H₁₅N₃O₂Contains a carboxylic acid group
4-BenzylpiperidineC₁₃H₁₈NFeatures a piperidine ring instead of bicyclic structure

This table highlights the uniqueness of this compound compared to structurally similar compounds, particularly in terms of its functional groups which contribute to its biological activity.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for constructing the bicyclo[3.1.0]hexane core in 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carbonitrile?

The bicyclo[3.1.0]hexane scaffold can be synthesized via cyclopropanation reactions or Diels–Alder approaches. For example, hydroxylation of azabicyclo compounds using oxidizing agents like ethyltrimethylammonium permanganate in dichloromethane (yields ~9%) or N-methylmorpholine-N-oxide with potassium peroxymonosulfate in aqueous acetone (yields ~93%) has been documented for related bicyclic systems . Key steps include precise control of reaction time, temperature, and stoichiometry to minimize side reactions.

Q. How can structural ambiguities in bicyclic compounds like this be resolved experimentally?

Nuclear magnetic resonance (NMR) spectroscopy, particularly δH and δC analysis, is critical. For example, the stereochemistry of substituents on the bicyclo[3.1.0]hexane ring can be determined using NOE (Nuclear Overhauser Effect) experiments. Infrared (IR) spectroscopy (νmax data) and mass spectrometry (m/z fragmentation patterns) further validate functional groups like the nitrile (-CN) moiety .

Q. What safety protocols are recommended for handling nitrile-containing bicyclic compounds?

  • Use explosion-proof equipment and inert gas (e.g., nitrogen) during synthesis to prevent combustion.
  • Store at 0–6°C in airtight containers to avoid moisture absorption or degradation.
  • Wear PPE (gloves, goggles) to prevent skin/eye contact, as nitriles can release toxic HCN upon decomposition .

Advanced Research Questions

Q. What computational methods are effective for predicting reaction pathways in bicyclo[3.1.0]hexane synthesis?

Quantum chemical calculations (e.g., DFT) combined with reaction path search algorithms can predict transition states and intermediates. For instance, ICReDD’s methodology integrates computational simulations with experimental data to optimize conditions (e.g., solvent selection, catalyst loading) and reduce trial-and-error experimentation . Virtual screening of substituent effects (e.g., benzyl vs. methyl groups) on ring strain and reactivity is also feasible .

Q. How do steric and electronic effects of the benzyl group influence the compound’s reactivity?

The benzyl group introduces steric hindrance, slowing nucleophilic attacks on the azabicyclo core. Electronically, its aromatic π-system may stabilize transition states via resonance. Comparative studies with analogs (e.g., tert-butyl derivatives) show reduced reaction rates for bulkier substituents, as seen in tert-butyl 1-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate synthesis .

Q. What strategies address low yields in enantioselective synthesis of this compound?

  • Use chiral auxiliaries or catalysts (e.g., Evans’ oxazolidinones) to induce asymmetry.
  • Optimize solvent polarity: Polar aprotic solvents (e.g., DMF) enhance enantiomeric excess (ee) in cyclopropanation.
  • Monitor reaction progress via chiral HPLC to isolate desired enantiomers .

Q. How can contradictory data in bicyclic compound characterization be reconciled?

Discrepancies in spectral data (e.g., NMR shifts) may arise from conformational flexibility or impurities. Solutions include:

  • Repetition under controlled conditions (e.g., anhydrous solvents, inert atmosphere).
  • Cross-validation using X-ray crystallography for absolute configuration determination.
  • Collaborative inter-laboratory studies to standardize protocols .

Q. What pharmacological applications are plausible for this compound?

The nitrile group and bicyclic structure suggest potential as a protease inhibitor or kinase modulator. Analogous compounds (e.g., 3-benzyloxybenzaldehyde derivatives) have been used in drug discovery for their metabolic stability and binding affinity . In vitro assays (e.g., enzyme inhibition) and ADMET profiling are recommended for validation .

Q. Methodological Recommendations

  • Synthetic Optimization : Use high-throughput screening (HTS) to test reaction variables (e.g., catalysts, solvents) systematically .
  • Data Analysis : Apply multivariate statistical tools (e.g., PCA) to identify critical factors affecting yield or enantioselectivity .
  • Safety Compliance : Follow ISO/IEC 17043 guidelines for handling hazardous intermediates (e.g., aziridines) .

Properties

IUPAC Name

3-benzyl-3-azabicyclo[3.1.0]hexane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c14-9-13-6-12(13)8-15(10-13)7-11-4-2-1-3-5-11/h1-5,12H,6-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOHSMHNKEIRAEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1(CN(C2)CC3=CC=CC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40480140
Record name 3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40480140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56062-59-0
Record name 3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40480140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

N-Benzyl-N-(2-cyanoethyl)-2,3-dimethanesulfonylpropylamine (32.25 g, 85.2 mmol) was dissolved in benzene (800 ml), cooled to -10°, and treated with sodium hexamethyldisilazide (170 ml of a 1M solution in tetrahydrofuran, 170 mmol). After 2 hours, the reaction mixture was quenched with saturated ammonium chloride solution, and the mixture was extracted three times with methylene chloride. The combined organic layers were dried over magnesium sulfate, filtered and concentrated in vacuo. Chromatographic purification (eluant: 4:1 hexane:ethyl acetate) gave the title product as a yellow oil (8.23 g, 41.5 mmol, 49% yield. 1H NMR (CDCl3): 7.26 (m, 5H), 3.59 (s, 2H), 3.11 (d, J=9 Hz, 1H), 2.94 (d, J=9 Hz, 1H), 2.54 (d, J=9 Hz, 1H), 2.47 (dd, J=10, 4 Hz, 1H), 2.03 (m, 1H), 1.57 (m, 1H), 1.10 (dd, J=8, 5 Hz, 1H).
Name
N-Benzyl-N-(2-cyanoethyl)-2,3-dimethanesulfonylpropylamine
Quantity
32.25 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
49%

Synthesis routes and methods II

Procedure details

Name
CS(=O)(=O)CC(CN(CCC#N)Cc1ccccc1)S(C)(=O)=O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
C[Si](C)(C)[N-][Si](C)(C)C
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carbonitrile
Reactant of Route 2
3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carbonitrile
Reactant of Route 3
3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carbonitrile
Reactant of Route 4
Reactant of Route 4
3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carbonitrile
Reactant of Route 5
3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carbonitrile
Reactant of Route 6
Reactant of Route 6
3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.